2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-{4-[(Heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with a molecular formula of C23H23NO6. It is known for its unique structural features, which include a heptyloxycarbonyl group attached to a phenyl ring, and a dioxoisoindolinecarboxylic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps. One common method includes the reaction of heptyloxycarbonyl chloride with 4-aminobenzoic acid to form an intermediate, which is then cyclized with phthalic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{4-[(Heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(Isobutoxy)carbonyl]phenyl}-1,3-dioxoisoindoline-5-carboxylic acid
- Heptyl 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate
Uniqueness
2-{4-[(Heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid stands out due to its specific heptyloxycarbonyl group, which imparts unique physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H23NO6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-(4-heptoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C23H23NO6/c1-2-3-4-5-6-13-30-23(29)15-7-10-17(11-8-15)24-20(25)18-12-9-16(22(27)28)14-19(18)21(24)26/h7-12,14H,2-6,13H2,1H3,(H,27,28) |
InChI Key |
RKMXASNHKVVNJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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